2-Chloro-5-(methoxymethoxy)phenylboronic acid
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Overview
Description
2-Chloro-5-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxymethoxy group at the 5-position. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methoxymethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-(methoxymethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methoxymethoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).
Major Products Formed
Scientific Research Applications
2-Chloro-5-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
2-Chloro-5-(methoxymethoxy)phenylboronic acid can be compared with other boronic acids:
2-Chlorophenylboronic acid: Similar structure but lacks the methoxymethoxy group, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group at the 4-position, affecting its reactivity and selectivity in coupling reactions.
2-Methoxyphenylboronic acid: Similar structure but lacks the chlorine atom, influencing its electronic properties and reactivity.
These comparisons highlight the unique combination of substituents in this compound, which imparts distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C8H10BClO4 |
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Molecular Weight |
216.43 g/mol |
IUPAC Name |
[2-chloro-5-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
MIQYEIFAVQGKCF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCOC)Cl)(O)O |
Origin of Product |
United States |
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